

# 4-Iodopiperidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: **4-Iodopiperidine hydrochloride**

Cat. No.: **B2615421**

[Get Quote](#)

## Core Physicochemical & Structural Properties

**4-Iodopiperidine hydrochloride** is a key synthetic intermediate whose utility is fundamentally derived from its distinct physicochemical properties. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is a critical consideration for reaction setup and purification processes.

The precise molecular weight is essential for stoichiometric calculations in synthesis and for unambiguous characterization by mass spectrometry. The presence of the iodine atom provides a significant isotopic signature that can be readily identified.

Table 1: Key Physicochemical Properties of **4-Iodopiperidine Hydrochloride**

Property	Value	Source(s)
Molecular Weight	247.505 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C5H11ClIIN	<a href="#">[1]</a>
CAS Number	1353979-67-5	<a href="#">[2]</a>
Canonical SMILES	C1CNCCC1I.Cl	<a href="#">[3]</a>
Appearance	Typically a white to off-white solid	<a href="#">[4]</a>
Storage Conditions	2-8°C, in a dark, dry place under an inert atmosphere	<a href="#">[3]</a>

The structure features a six-membered piperidine ring, a foundational scaffold in medicinal chemistry, with an iodine atom at the 4-position. This iodine is not merely a substituent; its true value lies in its role as an excellent leaving group and a versatile handle for carbon-carbon and carbon-heteroatom bond formation, which will be explored in Section 4.

Caption: Chemical structure of **4-iodopiperidine hydrochloride**.

## Synthesis and Purification: A Validated Workflow

The synthesis of **4-iodopiperidine hydrochloride** is typically achieved via a multi-step process starting from a more readily available precursor, such as N-Boc-4-hydroxypiperidine. This strategic choice is based on the stability and handling advantages offered by the Boc (tert-butoxycarbonyl) protecting group.<sup>[4]</sup> The hydroxyl group serves as a reliable precursor to the iodo functionality.

The overall synthetic logic involves two key transformations:

- Iodination: Conversion of the secondary alcohol at the 4-position to an iodide. A common and effective method for this is the Appel reaction, which utilizes triphenylphosphine and iodine.  
<sup>[5]</sup> This choice is advantageous as it proceeds under mild conditions with high yields.
- Deprotection and Salt Formation: Removal of the N-Boc protecting group using a strong acid, typically hydrochloric acid dissolved in an organic solvent like 1,4-dioxane.<sup>[6]</sup> This step conveniently and quantitatively yields the desired hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.



[Click to download full resolution via product page](#)

Caption: High-level synthetic workflow for **4-iodopiperidine hydrochloride**.

## Experimental Protocol: Synthesis of 4-Iodopiperidine Hydrochloride

This protocol is a representative amalgamation based on established procedures for the synthesis of N-Boc-4-iodopiperidine and subsequent deprotection.[\[5\]](#)[\[6\]](#)

#### Step 1: Synthesis of N-Boc-4-iodopiperidine[\[5\]](#)

- To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM), add triphenylphosphine (1.3 eq) and imidazole (1.5 eq).
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add iodine (1.2 eq) in portions, ensuring the temperature remains low.
- Allow the reaction to warm to room temperature and stir for 18 hours.
- Monitor reaction completion by TLC or LC-MS.
- Upon completion, dilute the reaction with water and extract with an organic solvent like diethyl ether.
- Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure. The residue can be further purified by grinding with hexane to remove triphenylphosphine oxide byproduct, followed by filtration.

#### Step 2: Deprotection to **4-Iodopiperidine Hydrochloride**[\[6\]](#)

- Dissolve the crude or purified N-Boc-4-iodopiperidine (1.0 eq) from Step 1 in a minimal amount of a suitable solvent, such as 1,4-dioxane.
- Add a saturated solution of hydrogen chloride in 1,4-dioxane (e.g., 4M solution, excess) to the mixture.
- Stir the reaction at room temperature for 2-4 hours. A precipitate will typically form.
- Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
- Upon completion, collect the solid product by vacuum filtration.

- Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.
- Dry the resulting white to off-white solid under vacuum to yield **4-iodopiperidine hydrochloride**.

Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS), to ensure it meets the requirements for subsequent applications.

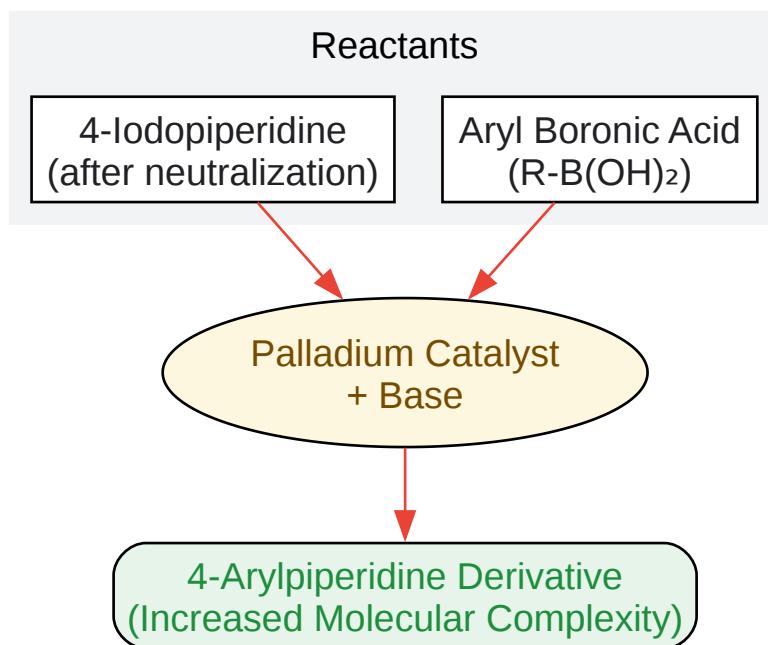
## Applications in Drug Discovery and Development

The primary value of **4-iodopiperidine hydrochloride** in drug discovery is its function as a versatile synthetic building block.<sup>[4]</sup> The piperidine ring is a "privileged scaffold," appearing in numerous FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. The iodine at the 4-position is the key to its synthetic versatility, enabling its use in a wide range of coupling reactions to build molecular complexity.

### Key Reaction Classes:

- Cross-Coupling Reactions: The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the direct attachment of aryl, heteroaryl, vinyl, alkynyl, or amine groups at the 4-position of the piperidine ring.
- Nucleophilic Substitution: The iodide is an excellent leaving group, allowing for substitution reactions with various nucleophiles to introduce diverse functional groups.

This versatility allows medicinal chemists to rapidly generate libraries of compounds for structure-activity relationship (SAR) studies, optimizing a lead compound's potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

Caption: Conceptual workflow of a Suzuki coupling reaction using 4-iodopiperidine.

## Safety, Handling, and Storage

Proper handling of **4-iodopiperidine hydrochloride** is critical for laboratory safety. While a specific safety data sheet (SDS) for the hydrochloride salt is not detailed in the provided search results, data from closely related compounds like N-Boc-4-iodopiperidine and other piperidine derivatives provide authoritative guidance.[\[9\]](#)[\[10\]](#)

Table 2: Summary of Safety and Handling Recommendations

Aspect	Recommendation	Rationale and Source(s)
Personal Protective Equipment (PPE)	Wear protective gloves, safety goggles (EN 166), and a lab coat.	To prevent skin and eye irritation.[9][11]
Handling	Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.	May be harmful if inhaled or swallowed and can cause irritation to the skin, eyes, and respiratory system.[9][11]
Storage	Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place. Protect from light.	To maintain product quality and prevent degradation.[3][9][10]
Incompatibilities	Avoid strong oxidizing agents, strong acids, and strong bases.	To prevent vigorous or hazardous reactions.[9][10]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.	Standard procedure for chemical eye contact.[9]
First Aid (Skin)	Wash with plenty of soap and water. Remove contaminated clothing.	To mitigate skin irritation.[9]
First Aid (Ingestion)	Rinse mouth and call a poison center or physician if you feel unwell. Do NOT induce vomiting.	To avoid further damage and seek professional medical advice.[9]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Iodo-piperidine hydrochloride [m.chemicalbook.com]
- 2. en.huatengsci.com [en.huatengsci.com]
- 3. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Boc-4-iodopiperidine | 301673-14-3 [chemicalbook.com]
- 6. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-Iodopiperidine hydrochloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2615421#4-iodopiperidine-hydrochloride-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)